molecular formula C10H14N2 B11918099 (R)-2-(Piperidin-3-yl)pyridine

(R)-2-(Piperidin-3-yl)pyridine

Cat. No.: B11918099
M. Wt: 162.23 g/mol
InChI Key: ZCEKZDKAGHJNRD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Piperidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyridine and piperidine rings makes it a versatile building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Piperidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine and piperidine derivatives.

    Chiral Resolution: The chiral center in the piperidine ring is introduced through asymmetric synthesis or chiral resolution techniques.

    Coupling Reaction: The pyridine and piperidine moieties are coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to ensure the formation of the desired ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Piperidin-3-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Continuous Flow Synthesis: To enhance efficiency and scalability.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Piperidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

®-2-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interacting with receptor sites to either activate or inhibit signal transduction pathways.

Comparison with Similar Compounds

    (S)-2-(Piperidin-3-yl)pyridine: The enantiomer of ®-2-(Piperidin-3-yl)pyridine, which may exhibit different biological activities.

    2-(Piperidin-3-yl)pyrimidine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.

    2-(Piperidin-3-yl)quinoline: A compound with a quinoline ring, offering different chemical and biological properties.

Uniqueness: ®-2-(Piperidin-3-yl)pyridine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(3R)-piperidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2/t9-/m1/s1

InChI Key

ZCEKZDKAGHJNRD-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=N2

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2

Origin of Product

United States

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